3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide
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Overview
Description
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide is a complex organic compound with significant applications in various fields of scientific research. It is known for its unique structure, which includes multiple ethoxy groups and a piperidinyl-dioxoisoindol moiety. This compound is often used in the synthesis of advanced materials and pharmaceuticals due to its versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-aminoethanol with ethylene oxide to form 2-(2-aminoethoxy)ethanol. This intermediate is then further reacted with additional ethylene oxide to yield 2-[2-(2-aminoethoxy)ethoxy]ethanol. The final step involves the coupling of this intermediate with a piperidinyl-dioxoisoindol derivative under controlled conditions to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide undergoes various chemical reactions, including:
Oxidation: The amino and ethoxy groups can be oxidized under specific conditions to form corresponding oxides.
Reduction: The compound can be reduced to form amines and alcohols.
Substitution: The ethoxy groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines and alcohols .
Scientific Research Applications
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the study of cellular processes and as a fluorescent probe for imaging.
Medicine: Investigated for its potential therapeutic properties, including as a drug delivery agent.
Industry: Utilized in the production of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide involves its interaction with cellular membranes and proteins. The compound binds to specific receptors on the cell surface, interfering with signal transduction pathways. This interaction can modulate various cellular processes, including protein degradation and gene expression[7][7].
Comparison with Similar Compounds
Similar Compounds
2-[2-(2-aminoethoxy)ethoxy]acetic acid: Similar in structure but lacks the piperidinyl-dioxoisoindol moiety.
3-[2-(2-aminoethoxy)ethoxy]-propanoic acid: Contains similar ethoxy groups but differs in the terminal functional groups.
Uniqueness
The uniqueness of 3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide lies in its combination of ethoxy groups and the piperidinyl-dioxoisoindol moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C22H28N4O8 |
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Molecular Weight |
476.5 g/mol |
IUPAC Name |
3-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-5-yl]propanamide |
InChI |
InChI=1S/C22H28N4O8/c23-6-8-33-10-12-34-11-9-32-7-5-19(28)24-14-1-2-15-16(13-14)22(31)26(21(15)30)17-3-4-18(27)25-20(17)29/h1-2,13,17H,3-12,23H2,(H,24,28)(H,25,27,29) |
InChI Key |
IZJGFGDMABMUDH-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCOCCOCCOCCN |
Origin of Product |
United States |
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